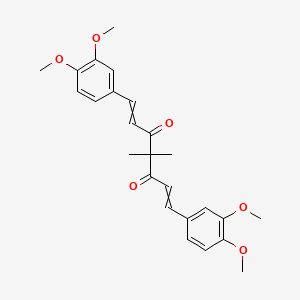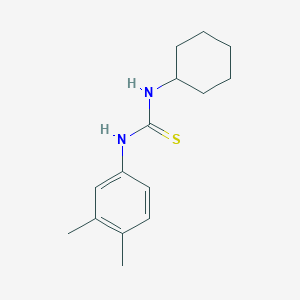
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea is a thiourea derivative that has garnered interest due to its unique structural properties and potential applications in various fields. Thiourea derivatives are known for their significant roles in organic synthesis, medicinal chemistry, and materials science. The compound’s structure consists of a cyclohexyl group attached to a thiourea moiety, which is further connected to a 3,4-dimethylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea can be synthesized through the reaction of cyclohexylisothiocyanate with 3,4-dimethylaniline. The reaction typically occurs in a non-catalytic environment, under aerobic conditions, and without specific measures to exclude air or moisture. The reaction is carried out in a solvent such as acetone, and the product is obtained as colorless crystals after purification .
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
科学研究应用
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
作用机制
The mechanism of action of 1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission .
相似化合物的比较
Similar Compounds
- 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea
- 1-Cyclohexyl-3-(3-methylpyridin-2-yl)thiourea
- 1-(4-chlorophenyl)-3-cyclohexylthiourea
- 1-(3-chlorophenyl)-3-phenylthiourea
Uniqueness
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the 3,4-dimethylphenyl group contributes to its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C15H22N2S |
|---|---|
分子量 |
262.4 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-(3,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C15H22N2S/c1-11-8-9-14(10-12(11)2)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18) |
InChI 键 |
FHKXJJWNSKVQPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2CCCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



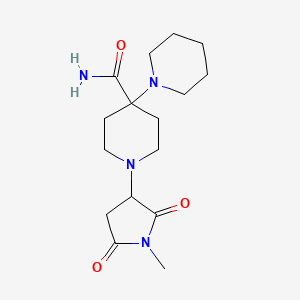

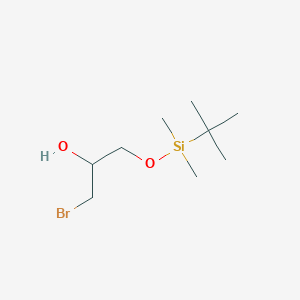

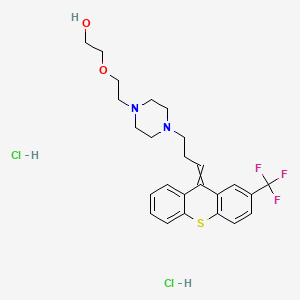
![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)
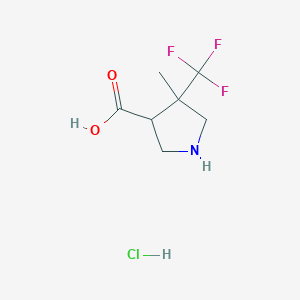

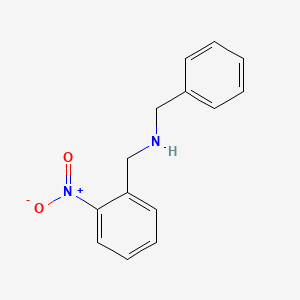
![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)

